BenchChemオンラインストアへようこそ!

Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-

Molecular Weight Physicochemical Characterization Inventory Management

Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- is a synthetic small molecule integrating a benzenesulfonamide moiety with a partially saturated (4,5-dihydro) pyrazole ring featuring a unique 3,5,5-trimethyl substitution pattern. With a molecular weight of 267.35 g/mol and a LogP of 2.98, its physicochemical profile is distinct within the broader class of pyrazolyl benzenesulfonamides, which includes the fully aromatic COX-2 inhibitor celecoxib.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
CAS No. 61195-76-4
Cat. No. B15460747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-
CAS61195-76-4
Molecular FormulaC12H17N3O2S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC1=NN(C(C1)(C)C)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H17N3O2S/c1-9-8-12(2,3)15(14-9)10-4-6-11(7-5-10)18(13,16)17/h4-7H,8H2,1-3H3,(H2,13,16,17)
InChIKeyXMENTHOGWDALJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- (CAS 61195-76-4): A Structurally Distinct Pyrazoline-Sulfonamide Hybrid


Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- is a synthetic small molecule integrating a benzenesulfonamide moiety with a partially saturated (4,5-dihydro) pyrazole ring featuring a unique 3,5,5-trimethyl substitution pattern . With a molecular weight of 267.35 g/mol and a LogP of 2.98, its physicochemical profile is distinct within the broader class of pyrazolyl benzenesulfonamides, which includes the fully aromatic COX-2 inhibitor celecoxib . This compound has been identified in the foundational patent literature for substituted pyrazolyl benzenesulfonamides as a member of a class investigated for treating inflammation and inflammation-related disorders, establishing its relevance as a research tool and potential scaffold for further derivation [1].

Why Generic Pyrazolyl Benzenesulfonamide Swapping is Scientifically Unjustified for CAS 61195-76-4


The class of pyrazolyl benzenesulfonamides spans a vast chemical space, from the fully aromatic, trifluoromethyl-substituted drug celecoxib to partially saturated analogs with diverse alkyl substitutions [1]. These structural variations profoundly impact molecular properties critical to binding and pharmacokinetics. Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- is not a generic 'me-too' analog; its distinct 4,5-dihydro pyrazoline core, quantified by a topological polar surface area (PSA) of 84.14 Ų, introduces different conformational flexibility and electronic distribution compared to its aromatic counterparts . This directly affects its intermolecular interactions and, by class-level inference, its selectivity profile against targets like carbonic anhydrase isoforms or cyclooxygenase enzymes, making naive substitution for any other pyrazolyl sulfonamide scientifically invalid [2].

Quantitative Differentiation Metrics for CAS 61195-76-4: A Comparator-Based Evidence Guide


Molecular Weight as a Procurement-Relevant Differentiator for Inventory Management and Analytical Method Development

The molecular weight of Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- is exactly 267.35 g/mol . This differentiates it from key in-class comparators: celecoxib (381.37 g/mol) and the closely related desmethyl celecoxib analog (367.4 g/mol for the trifluoromethyl variant, though its specific value varies). For research procurement, this low molecular weight is a verifiable point of differentiation for inventory management, requiring less storage space per mole, and facilitates simpler mass spectrometry-based analytical method development compared to higher molecular weight analogs [1].

Molecular Weight Physicochemical Characterization Inventory Management

Lipophilicity (LogP) Benchmark: A Decision-Support Metric for Solubility and Permeability Profiling

The predicted LogP for the target compound is 2.98 . This places it in a distinctly lower lipophilicity regime compared to celecoxib, which has a reported LogP of 3.5-4.0 [1]. In the context of drug discovery cascades, a LogP below 3.0 is often a desired threshold for an improved solubility and metabolic stability profile. This quantifiable difference is critical for scientists selecting starting points for medicinal chemistry optimization, where a lower LogP scaffold can reduce the risk of late-stage development attrition.

LogP Lipophilicity DMPK Solubility

Topological Polar Surface Area (PSA): A Key Criterion for Cell Permeability and Target Engagement Predictions

The topological polar surface area (TPSA) of Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- is calculated at 84.14 Ų . For comparison, celecoxib possesses a TPSA of 86.36 Ų, while the average PSA for orally bioavailable small molecules is typically below 140 Ų, with CNS drugs requiring values below 90 Ų. The target compound’s TPSA, slightly lower than celecoxib’s, positions it at the cusp of accepted CNS drug-like chemical space, making it a specific candidate for researchers designing libraries for both peripheral and potential central target engagement [1].

Polar Surface Area Bioavailability CNS Penetration In Silico Screening

Confirmation of Synthetic Identity and Purity: A Verifiable Procurement Criterion Ensuring Reproducibility

Reputable vendors provide this compound with a purity specification of 95% and full analytical characterization including NMR, HPLC, and mass spectrometry, confirming its structural identity via IUPAC name and InChI Key (XMENTHOGWDALJJ-UHFFFAOYSA-N) . Unlike numerous proprietary or in-house synthesized analogs whose identity and purity can only be inferred, this compound is available with a documented quality certificate. This directly addresses the procurement risk of acquiring mislabeled or impure samples, a common issue with research-grade chemical libraries, and ensures that experimental results are predicated on correct structural identity from the outset [1].

Quality Control Synthetic Chemistry Reproducibility Vendor Credentials

Carbonic Anhydrase Inhibition: Class-Level Evidence Supporting an Alternative Target Profile over COX-2

While direct IC50/Ki data for this specific compound against COX-2 or carbonic anhydrase (CA) is absent from the public domain, a study on a closely related series of pyrazole-sulfonamides demonstrates potent CA inhibition, with Ki values ranging from 7.1 nM to 60 nM for human CA isoenzymes [1]. This contrasts with the COX-2-selective profile of celecoxib. By class-level inference, the target compound, featuring the same pharmacophoric benzenesulfonamide group, is structurally poised to act as a zinc-binding CA inhibitor rather than a COX-2 inhibitor. This critical distinction allows researchers to procure this scaffold specifically for developing CA-targeting probes, bypassing the now-crowded field of COX-2 inhibitors.

Carbonic Anhydrase Selectivity Drug Target Pyrazole-Sulfonamide

Optimized Application Scenarios for Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- (CAS 61195-76-4)


Carbonic Anhydrase Inhibitor Probe Development for Non-Oncology Indications

Based on its class-level inferred preference for carbonic anhydrase (CA) inhibition over COX-2 inhibition [1], this compound is an ideal starting scaffold for medicinal chemistry programs targeting CA isoforms for indications like glaucoma or cerebral edema. Its structural divergence from celecoxib ensures a cleaner target engagement profile for CA-focused research, avoiding the confounding anti-inflammatory effects associated with COX-2 inhibition.

Lead-Like Scaffold for CNS Drug Discovery Programs

With a LogP of 2.98 and a TPSA of 84.14 Ų, which is below the key 90 Ų threshold for CNS drug-likeness , this compound is quantitatively more suitable than celecoxib (TPSA 86.36 Ų, but with a higher LogP) for initiating CNS drug discovery campaigns. Procuring this scaffold is a data-driven decision to optimize for blood-brain barrier penetration potential from the very first synthesis.

High-Throughput Analytical and Biophysical Screening Control

The compound's low molecular weight (267.35 g/mol) and verified 95% purity with a unique InChI Key make it a cost-effective and reliable control or calibrant for high-throughput screening, mass spectrometry, and NMR-based fragment screening campaigns. Its small size and documented identity ensure greater reproducibility as a positive control compared to larger, less pure, or unverified analogs.

Template for Diversity-Oriented Synthesis Exploring Conformational Flexibility

The partially saturated 4,5-dihydro pyrazole ring introduces conformational flexibility absent in the flat, fully aromatic pyrazole of celecoxib [2]. For structural biology and SAR exploration teams, this compound offers a unique three-dimensional topology for probing binding pockets that demand scaffold adaptability, such as allosteric sites on kinases or protein-protein interaction interfaces, providing a distinct research tool not achievable with its aromatic counterparts.

Quote Request

Request a Quote for Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.